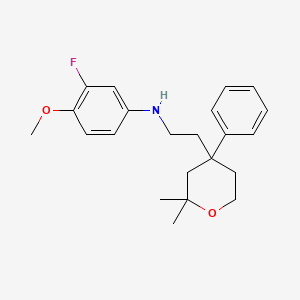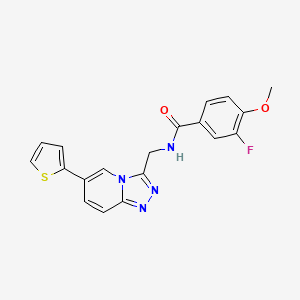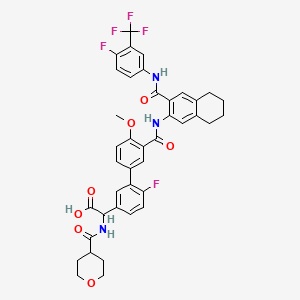
RXFP1 receptor agonist-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RXFP1 receptor agonist-8 is a small-molecule agonist that targets the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in reproductive and cardiovascular physiology. This compound is known for its ability to interact with an allosteric site at the ECL3 loop, acting non-competitively with the natural hormone relaxin to activate RXFP1 .
Méthodes De Préparation
The synthesis of RXFP1 receptor agonist-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, which are essential building blocks for the final product.
Reaction Conditions: The intermediate compounds undergo various reactions, such as condensation, cyclization, and functional group modifications, under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts.
Purification and Isolation: The final product is purified and isolated using techniques such as chromatography and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
RXFP1 receptor agonist-8 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Applications De Recherche Scientifique
RXFP1 receptor agonist-8 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of GPCR signaling pathways and the development of new synthetic methodologies.
Biology: It is employed in research on reproductive and cardiovascular physiology, as well as in the study of cellular responses such as vasodilation, angiogenesis, and anti-inflammatory effects.
Medicine: this compound is investigated for its potential therapeutic applications in conditions such as heart failure and fibrotic diseases.
Mécanisme D'action
The mechanism of action of RXFP1 receptor agonist-8 involves its interaction with the RXFP1 receptor. The compound binds to an allosteric site at the ECL3 loop, activating the receptor through a mechanism of autoinhibition. In the absence of the natural hormone relaxin, the receptor’s extracellular loop 2 occupies the orthosteric site, inhibiting the receptor. Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways, including the G protein-coupled signaling cascade .
Comparaison Avec Des Composés Similaires
RXFP1 receptor agonist-8 is unique in its ability to selectively activate the RXFP1 receptor with good metabolic stability. Similar compounds include:
Relaxin-2: A natural hormone that activates RXFP1 but has a short serum half-life, limiting its clinical applications.
ML290: A small molecule agonist of RXFP1 with potential therapeutic applications in liver fibrosis.
AZD5462: Another RXFP1 agonist investigated for its effects on renal function and heart failure
Propriétés
Formule moléculaire |
C40H36F5N3O7 |
|---|---|
Poids moléculaire |
765.7 g/mol |
Nom IUPAC |
2-[4-fluoro-3-[3-[[3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-5,6,7,8-tetrahydronaphthalen-2-yl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(oxane-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C40H36F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h6-11,16-21,35H,2-5,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53) |
Clé InChI |
IVSWABFARJGGBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=C(C=C5CCCCC5=C4)C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
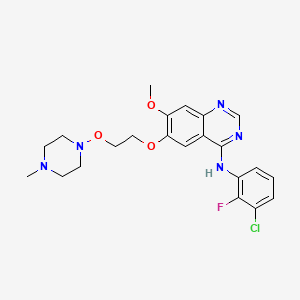

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
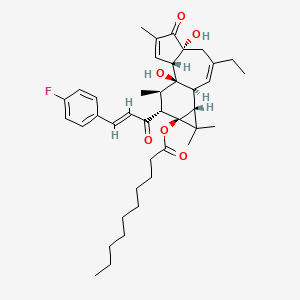
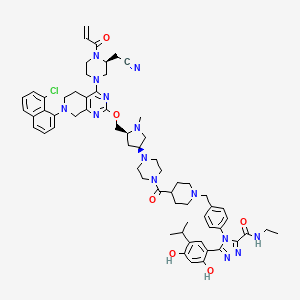
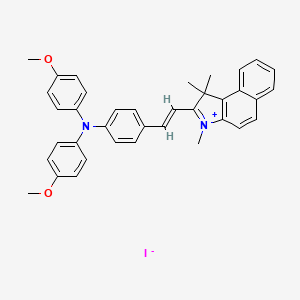
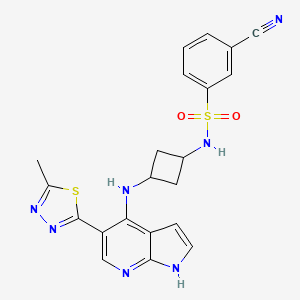

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

